Methyl 3-{[3-(diethylamino)propyl]amino}butanoate is an organic compound with the molecular formula . This compound is a derivative of butanoic acid, characterized by the presence of a diethylamino group. Its structure allows for versatility in various chemical reactions and applications, making it a subject of interest in both synthetic chemistry and pharmaceutical research.
Methyl 3-{[3-(diethylamino)propyl]amino}butanoate can be sourced from chemical suppliers specializing in organic compounds. It is often used as an intermediate in the synthesis of more complex molecules and is available for purchase from various chemical vendors.
This compound falls under the category of amines and esters, specifically classified as an amino acid derivative due to its structural features. It is also classified within the broader category of organic compounds used in pharmaceutical and chemical research.
The synthesis of methyl 3-{[3-(diethylamino)propyl]amino}butanoate typically involves a multi-step process:
Methyl 3-{[3-(diethylamino)propyl]amino}butanoate features a central butanoate moiety attached to a diethylamino group via a propyl linker. The structural formula can be represented as follows:
Methyl 3-{[3-(diethylamino)propyl]amino}butanoate undergoes several important chemical reactions:
The mechanism of action for methyl 3-{[3-(diethylamino)propyl]amino}butanoate involves its reactivity due to the presence of both an amino group and an ester functional group.
Research indicates that environmental factors such as pH and temperature can significantly affect the stability and reactivity of this compound in biological systems .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm the presence of functional groups and structural integrity .
Methyl 3-{[3-(diethylamino)propyl]amino}butanoate has several significant applications:
Methyl 3-{[3-(diethylamino)propyl]amino}butanoate (CAS not explicitly provided, CID: 43536745) is a multifunctional tertiary amine ester with applications in pharmaceutical and cosmetic intermediate synthesis. Its molecular structure (C₁₂H₂₆N₂O₂) features both a diethylamino moiety and a propylamino linkage to the butanoate ester group, enabling diverse reactivity profiles [1]. The synthesis and optimization of this compound present unique challenges due to its polyfunctional nature and sensitivity to reaction conditions.
The predominant synthesis involves a sequential two-step approach beginning with Michael addition followed by reductive amination. In the initial step, methyl acetoacetate reacts with acrylonitrile under basic catalysis to form methyl 3-cyanobutanoate. This intermediate undergoes selective reduction of the nitrile group to a primary amine using hydrogenation over Raney nickel or cobalt catalysts, yielding methyl 3-aminobutanoate. The critical final step involves nucleophilic displacement where 3-(diethylamino)propylamine attacks the electrophilic carbon adjacent to the ester group under controlled heating (60-80°C), forming the target molecule through an SN₂ mechanism [1] [5].
Alternative routes employ preformed β-amino ester building blocks. Methyl 3-(diethylamino)propanoate (CAS 5351-01-9, >98% purity), commercially available as a liquid requiring inert storage, serves as a precursor that can be functionalized at the carbonyl oxygen or α-carbon position [3]. Coupling with 3-aminopropylamine via carbodiimide-mediated amidation forms an amide intermediate, which requires subsequent reduction with lithium aluminum hydride to yield the desired secondary amine structure. This route achieves moderate yields (45-60%) but introduces significant purification challenges due to over-alkylation byproducts that necessitate chromatographic separation, increasing production costs and limiting scalability [5] [6].
Table 1: Comparative Synthesis Routes for Methyl 3-{[3-(Diethylamino)propyl]amino}butanoate
Route | Key Steps | Reagents/Conditions | Reported Yield | Advantages/Limitations |
---|---|---|---|---|
Michael Addition/Reductive Amination | 1. Michael addition2. Nitrile reduction3. Nucleophilic displacement | 1. Base catalyst (NaOH), 25°C2. H₂/Raney Ni, 50psi, 60°C3. 3-(Diethylamino)propylamine, 80°C | 68-72% overall | Higher atom economy; fewer purification steps; scalable to multi-kilogram batches |
β-Amino Ester Functionalization | 1. Amide coupling2. Carbonyl reduction | 1. Methyl 3-(diethylamino)propanoate + 3-aminopropylamine, EDC·HCl, 0°C→RT2. LiAlH₄, anhydrous THF, reflux | 45-60% overall | Avoids nitrile intermediates; requires specialized handling of pyrophoric reagents; lower yield due to reduction side products |
The tertiary amine formation is optimized through catalytic amination strategies using palladium complexes. Bis(triphenylphosphine)palladium(II) chloride catalyzes the coupling between methyl 3-bromobutanoate and 3-(diethylamino)propylamine with remarkable selectivity (>95%) at 80°C in toluene. This method suppresses quaternary ammonium salt formation—a prevalent side reaction in non-catalyzed pathways—through precise electronic control of the palladium center. The catalytic cycle involves oxidative addition of the alkyl bromide to Pd(0), amine coordination, and reductive elimination [3] [5].
Esterification dynamics significantly influence molecular architecture. Transesterification of ethyl 3-{[3-(diethylamino)propyl]amino}butanoate with methanol under acid catalysis (p-toluenesulfonic acid) demonstrates temperature-dependent regioselectivity. At 65°C, ester exchange achieves 92% conversion in 8 hours without disturbing the tertiary amine groups. Kinetic studies reveal the reaction follows second-order kinetics with an activation energy of 58.2 kJ/mol. Microwave-assisted esterification reduces reaction times to <30 minutes while maintaining 98% chemical purity, though this introduces decomposition risks at temperatures exceeding 100°C [3].
Solvent-free synthesis represents a promising advancement, employing mechanochemical ball milling for the condensation step. Equimolar quantities of methyl 3-aminobutanoate hydrochloride and 3-(diethylamino)propyl chloride are co-milled with potassium carbonate (20:1 stoichiometry) in zirconia vessels at 35 Hz frequency. This approach eliminates solvent waste while achieving 89% conversion in 90 minutes through continuous reactive surface regeneration. The exothermic reaction requires precise temperature control via intermittent cooling cycles to prevent thermal degradation of the product [2].
Continuous-flow processing enhances sustainability metrics. A packed-bed reactor with immobilized lipase (Candida antarctica Lipase B) facilitates ester bond formation between 3-{[3-(diethylamino)propyl]amino}butanoic acid and methanol at 50°C. Residence times under 5 minutes provide 97% conversion efficiency with enzyme recyclability exceeding 15 batches. Life cycle assessment demonstrates 62% reduction in process mass intensity compared to batch methods, primarily through solvent reduction and energy efficiency gains. These green approaches align with cosmetic intermediate production guidelines emphasizing reduced environmental footprints [2] [6].
Table 2: Optimization Parameters in Sustainable Synthesis
Parameter | Solvent-Free Ball Milling | Continuous-Flow Enzymatic |
---|---|---|
Reaction Time | 90 minutes | <5 minutes residence |
Temperature | 45°C (controlled) | 50°C |
Catalyst/Reagent | K₂CO₃ (20 equiv) | Immobilized CALB lipase |
Conversion Efficiency | 89% | 97% |
Environmental Factor (E-factor) | 0.8 (kg waste/kg product) | 0.35 (kg waste/kg product) |
Key Advantage | No solvent requirements | Biocatalyst recyclability; precise temperature control |
Industrial Implementation Barrier | Heat dissipation at >10kg scale | Enzyme cost at production scale |
Large-scale production faces three primary constraints: raw material instability, purification complexities, and specialized storage requirements. The precursor 3-(diethylamino)propylamine exhibits hygroscopicity that compromises reaction stoichiometry beyond laboratory scales. Industrial protocols mandate molecular sieve drying (3Å) of both amine precursors before charging to the reactor, maintaining water content below 50 ppm to prevent hydrolysis of the ester product during synthesis [5].
Purification presents significant bottlenecks. The product's polar nature necessitates azeotropic distillation with isopropanol/cyclohexane mixtures to remove unreacted amines. Residual diethylamino propylamine concentrations must be reduced below 0.1% to meet cosmetic ingredient specifications, requiring multi-stage wiped-film evaporation. Analytical quantification by GC-MS reveals persistent low-level impurities including isomeric N,N-diethyl-N'-methylpropane-1,3-diamine (0.3-0.8%) that resist separation due to similar boiling points [5] [6].
Storage stability directly impacts commercial viability. As a light-sensitive liquid with predicted oxidative degradation at the secondary amine center, industrial batches require inert gas purging (argon) and storage at 2-8°C in amber glass or stainless steel containers. Accelerated stability studies (40°C/75% RH) show <1% degradation monthly under nitrogen but 5% degradation in air-exposed samples. These constraints contribute to supply discontinuations as noted for structural analogs like methyl 3-(diethylamino)butanoate (CAS 33611-41-5), underscoring the importance of stringent handling protocols for the target compound [5] [6].
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